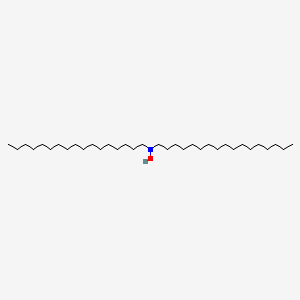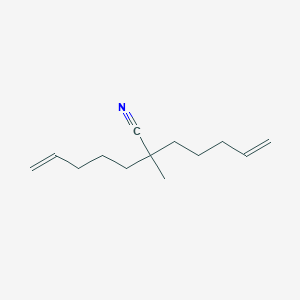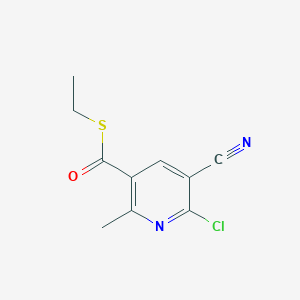![molecular formula C13H21NO B14196528 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol CAS No. 922724-53-6](/img/structure/B14196528.png)
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylphenol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Aplicaciones Científicas De Investigación
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biomedical research.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine: A related compound used in the preparation of surfactants and personal care products.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Commonly used in peptide synthesis and protein crosslinking.
Uniqueness
4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol stands out due to its unique combination of a phenolic structure with a dimethylamino propyl chain. This combination imparts distinct chemical and biological properties, making it versatile for various applications.
Propiedades
Número CAS |
922724-53-6 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-[3-(dimethylamino)propyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C13H21NO/c1-10-8-12(6-5-7-14(3)4)9-11(2)13(10)15/h8-9,15H,5-7H2,1-4H3 |
Clave InChI |
VPUTUWIKTMBHIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)


![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)


![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)

![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
